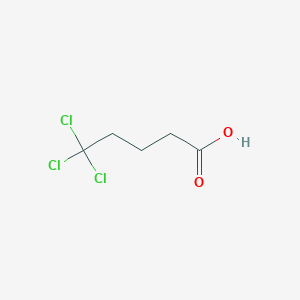
5,5,5-Trichloropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trichloropentanoic acid is an organochlorine compound characterized by the presence of three chlorine atoms attached to the fifth carbon of a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trichloropentanoic acid typically involves the chlorination of pentanoic acid derivatives. One common method is the direct chlorination of pentanoic acid using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where pentanoic acid is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trichloropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the trichlorinated compound to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids with higher oxidation states, while reduction may produce partially or fully dechlorinated compounds.
Scientific Research Applications
5,5,5-Trichloropentanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trichloromethyl groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5,5-Trichloropentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potent inhibitor in biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Chloropentanoic acid: A related compound with a single chlorine atom on the fifth carbon.
5,5-Dichloropentanoic acid: Contains two chlorine atoms on the fifth carbon.
Pentanoic acid: The parent compound without any chlorine substitution.
Uniqueness
5,5,5-Trichloropentanoic acid is unique due to the presence of three chlorine atoms, which significantly alters its chemical reactivity and biological activity compared to its less chlorinated analogs. This high degree of chlorination enhances its ability to participate in various chemical reactions and increases its potency as a metabolic inhibitor.
Properties
CAS No. |
4236-43-5 |
|---|---|
Molecular Formula |
C5H7Cl3O2 |
Molecular Weight |
205.46 g/mol |
IUPAC Name |
5,5,5-trichloropentanoic acid |
InChI |
InChI=1S/C5H7Cl3O2/c6-5(7,8)3-1-2-4(9)10/h1-3H2,(H,9,10) |
InChI Key |
FSXCYDFJXMGRDJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


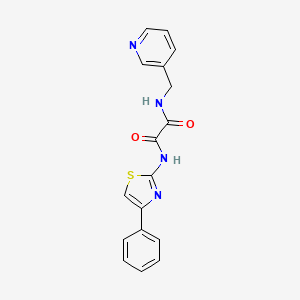
![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)
![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)
![5-[(2,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14153283.png)
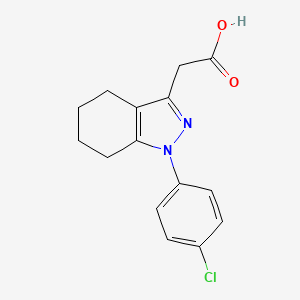

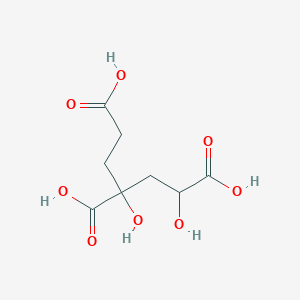
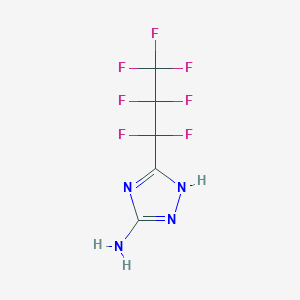
![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
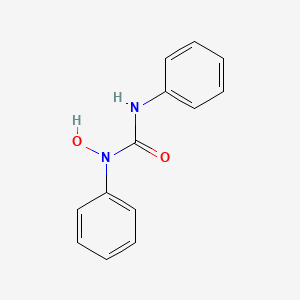
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine](/img/structure/B14153324.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B14153325.png)
![2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14153332.png)
